Ethyl 2-amino-5-methylnicotinate
Overview
Description
Ethyl 2-amino-5-methylnicotinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is a derivative of nicotinic acid, featuring an ethyl ester group at position 2, an amino group at position 5, and a methyl group at position 2 on the nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives followed by amination and methylation reactions. One common method includes the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate to form the ethyl ester, followed by reduction of the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 2-amino-5-methylpyridine-3-methanol.
Substitution: Formation of various substituted nicotinates depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-5-methylnicotinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methylnicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the amino group enhances its ability to form hydrogen bonds and interact with active sites, potentially modulating biological pathways . The ethyl ester group increases its solubility and reactivity, facilitating its incorporation into various biochemical processes .
Comparison with Similar Compounds
Methyl 2-amino-5-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-chloro-4-methylnicotinate: Features a chloro group at position 4 instead of an amino group at position 5.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The amino group at position 5 and the ethyl ester group at position 2 make it particularly versatile in synthetic and medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 2-amino-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTFMRLKFGTILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517312 | |
Record name | Ethyl 2-amino-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85147-14-4 | |
Record name | Ethyl 2-amino-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.